molecular formula C11H5BrF3NO2 B12999301 4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1378260-43-5

4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B12999301
CAS No.: 1378260-43-5
M. Wt: 320.06 g/mol
InChI Key: KIFPJRYCXQXNHR-UHFFFAOYSA-N
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Description

4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of bromine and trifluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the cyclocondensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling Reactions: Palladium catalysts and boron reagents under mild conditions

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline
  • 8-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid
  • Fluoroquinolones

Comparison: Compared to other similar compounds, 4-Bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications .

Properties

CAS No.

1378260-43-5

Molecular Formula

C11H5BrF3NO2

Molecular Weight

320.06 g/mol

IUPAC Name

4-bromo-8-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO2/c12-8-5-2-1-3-7(11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18)

InChI Key

KIFPJRYCXQXNHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)Br

Origin of Product

United States

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